1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl N,N'-dimethylcarbamimidothioate
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Overview
Description
1-(4-IODOPHENYL)-3-{[(METHYLAMINO)(METHYLIMINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE is a complex organic compound characterized by its unique structure, which includes an iodophenyl group, a methylamino group, and a dioxopyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-IODOPHENYL)-3-{[(METHYLAMINO)(METHYLIMINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE typically involves multiple steps, starting with the preparation of the iodophenyl precursorThe final step involves the formation of the dioxopyrrolidine ring under controlled conditions, often using a cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-IODOPHENYL)-3-{[(METHYLAMINO)(METHYLIMINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino groups to amines.
Substitution: The iodophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, which can be further utilized in various applications .
Scientific Research Applications
1-(4-IODOPHENYL)-3-{[(METHYLAMINO)(METHYLIMINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-IODOPHENYL)-3-{[(METHYLAMINO)(METHYLIMINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE involves its interaction with specific molecular targets and pathways. The iodophenyl group may facilitate binding to aromatic receptors, while the methylamino and methylimino groups can interact with nucleophilic sites on enzymes and proteins. The dioxopyrrolidine ring may contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(methylamino)piperidine: Shares the methylamino group but differs in the overall structure and functional groups.
(4-Iodophenyl)(4-methyl-1-piperidinyl)methanone: Contains the iodophenyl group but lacks the dioxopyrrolidine ring.
Properties
Molecular Formula |
C13H14IN3O2S |
---|---|
Molecular Weight |
403.24 g/mol |
IUPAC Name |
[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-dimethylcarbamimidothioate |
InChI |
InChI=1S/C13H14IN3O2S/c1-15-13(16-2)20-10-7-11(18)17(12(10)19)9-5-3-8(14)4-6-9/h3-6,10H,7H2,1-2H3,(H,15,16) |
InChI Key |
FOFJNAKKMSFVBN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=NC)SC1CC(=O)N(C1=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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